(R)-3-Mercapto-2-methylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Mercapto-2-methylpropionic acid is an organic compound with the molecular formula C4H8O2S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) attached to a central carbon atom, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-Mercapto-2-methylpropionic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylpropionic acid with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, ®-3-Mercapto-2-methylpropionic acid can be produced via a multi-step process that includes the esterification of 2-methylpropionic acid followed by thiolation. The esterification step involves the reaction of 2-methylpropionic acid with an alcohol, such as methanol, in the presence of an acid catalyst. The resulting ester is then subjected to thiolation using hydrogen sulfide or a thiolating agent to produce ®-3-Mercapto-2-methylpropionic acid.
Chemical Reactions Analysis
Types of Reactions
®-3-Mercapto-2-methylpropionic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or tosylates.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
®-3-Mercapto-2-methylpropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Mercapto-2-methylpropionic acid involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
®-3-Mercapto-2-methylpropionic acid can be compared with other similar compounds, such as:
Cysteine: An amino acid with a thiol group, used in protein synthesis and as a precursor for glutathione.
Methionine: Another amino acid containing a sulfur atom, involved in methylation reactions and protein synthesis.
Thioglycolic acid: A compound with a thiol and carboxylic acid group, used in hair care products and as a reducing agent.
The uniqueness of ®-3-Mercapto-2-methylpropionic acid lies in its specific chiral configuration and the combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
74407-71-9 |
---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
(2R)-2-methyl-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1 |
InChI Key |
MHRDCHHESNJQIS-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CS)C(=O)O |
Canonical SMILES |
CC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.